molecular formula C8H8N2 B1313987 2-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 65645-56-9

2-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1313987
CAS No.: 65645-56-9
M. Wt: 132.16 g/mol
InChI Key: UVVMDRQBWSQEKC-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, which are both significant in various biological and chemical contexts. This compound is known for its unique structure, which combines the properties of both pyridine and pyrrole rings, making it a valuable scaffold in medicinal chemistry and other scientific research areas.

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells . It exerts its effects by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of kinase activity by binding to the ATP-binding site of target enzymes . This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting the activation of signaling cascades. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized through several pathways in the body. The primary metabolic pathway involves cytochrome P450-mediated oxidation, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism is influenced by various factors, including enzyme expression levels and the presence of co-factors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues is influenced by factors such as tissue perfusion and the expression of transporters.

Subcellular Localization

Within cells, this compound exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. For instance, phosphorylation of this compound can enhance its nuclear localization, facilitating its interaction with transcription factors and DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-iodopyridine with a suitable base can lead to the formation of the pyrrolopyridine core . Another method involves the use of palladium-catalyzed cyclization reactions, which are known for their efficiency in forming heterocyclic compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .

Scientific Research Applications

2-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVMDRQBWSQEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496835
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65645-56-9
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-Amino-4-picoline (7 g, 64.8 mmol) in anhydrous THF (200 mL), sec-BuLi (150 mL, 1.3M in cyclohexane, 194 mmol) was added dropwise over 20 minutes at −78° C. The solution was warmed to room temperature and stirred at 3 hours. Ethyl acetate (2.3 g, 25.9 mmol) was added dropwise into the reaction at −78° C. and the mixture was stirred at the same temperature for 2 hours. Methanol (50 mL) was added dropwise into the reaction over 10 minutes. The mixture was warmed to room temperature and stirred for 1 hour. A half-saturated NH4Cl (250 mL) was added. The mixture was extracted with EA. The combined organic layers were washed with brine, dried and concentrated to afford the crude product. The crude product was purified by silica gel chromatography (petroleum ether/ethyl acetate=10:1) to afford 2-methyl-1H-pyrrolo[2,3-c]pyridine (2.5 g, 73.5%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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